molecular formula C7H14ClNO2S B6277995 ethyl 1,3-thiazinane-2-carboxylate hydrochloride CAS No. 2768326-23-2

ethyl 1,3-thiazinane-2-carboxylate hydrochloride

Cat. No.: B6277995
CAS No.: 2768326-23-2
M. Wt: 211.7
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Description

Ethyl 1,3-thiazinane-2-carboxylate hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,3-thiazinane-2-carboxylate hydrochloride typically involves a multi-step process. One common method includes the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioureidoacetate. This intermediate is then cyclized under acidic conditions to yield ethyl 1,3-thiazinane-2-carboxylate. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-thiazinane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.

    Reduction: Reduction reactions can modify the nitrogen or sulfur atoms within the ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring.

Scientific Research Applications

Ethyl 1,3-thiazinane-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1,3-thiazinane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazine: A related compound with similar structural features but different functional groups.

    1,3-Oxazine: Another heterocyclic compound with oxygen instead of sulfur in the ring.

    1,3-Diazine: Contains two nitrogen atoms in the ring, offering different chemical properties.

Uniqueness

Ethyl 1,3-thiazinane-2-carboxylate hydrochloride is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2768326-23-2

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.7

Purity

94

Origin of Product

United States

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